5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid
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Overview
Description
5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenols with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further functionalization to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, such as in the creation of advanced materials.
Mechanism of Action
The mechanism by which 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid
Uniqueness: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid stands out due to its specific structural features, such as the presence of the carboxylic acid group at the 7a-position. This structural uniqueness may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNZOVOMLCCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)CCS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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